molecular formula C10H21NOS B14097600 (S,E)-N-(2-ethylbutylidene)-2-methylpropane-2-sulfinamide

(S,E)-N-(2-ethylbutylidene)-2-methylpropane-2-sulfinamide

Katalognummer: B14097600
Molekulargewicht: 203.35 g/mol
InChI-Schlüssel: PSJFPPRHFJNTHZ-CYBMUJFWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S,E)-N-(2-ethylbutylidene)-2-methylpropane-2-sulfinamide is an organic compound with a unique structure that includes a sulfinamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S,E)-N-(2-ethylbutylidene)-2-methylpropane-2-sulfinamide typically involves the reaction of 2-methylpropane-2-sulfinamide with 2-ethylbutanal under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

(S,E)-N-(2-ethylbutylidene)-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to form sulfonamide derivatives.

    Reduction: The imine bond can be reduced to form the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfinamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products

    Oxidation: Sulfonamide derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted sulfinamide derivatives.

Wissenschaftliche Forschungsanwendungen

(S,E)-N-(2-ethylbutylidene)-2-methylpropane-2-sulfinamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: May be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (S,E)-N-(2-ethylbutylidene)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The sulfinamide group can form strong hydrogen bonds and coordinate with metal ions, making it a versatile ligand in coordination chemistry. The imine bond can also participate in various chemical reactions, contributing to the compound’s reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(2-ethylbutylidene)-2-methylpropane-2-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfinamide group.

    N-(2-ethylbutylidene)-2-methylpropane-2-thioamide: Contains a thioamide group instead of a sulfinamide group.

Uniqueness

(S,E)-N-(2-ethylbutylidene)-2-methylpropane-2-sulfinamide is unique due to the presence of the sulfinamide group, which imparts distinct chemical properties such as increased reactivity and the ability to form strong hydrogen bonds. This makes it a valuable compound in various chemical and biological applications.

Eigenschaften

Molekularformel

C10H21NOS

Molekulargewicht

203.35 g/mol

IUPAC-Name

(R)-N-(2-ethylbutylidene)-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C10H21NOS/c1-6-9(7-2)8-11-13(12)10(3,4)5/h8-9H,6-7H2,1-5H3/t13-/m1/s1

InChI-Schlüssel

PSJFPPRHFJNTHZ-CYBMUJFWSA-N

Isomerische SMILES

CCC(CC)C=N[S@](=O)C(C)(C)C

Kanonische SMILES

CCC(CC)C=NS(=O)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.